Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity

説明

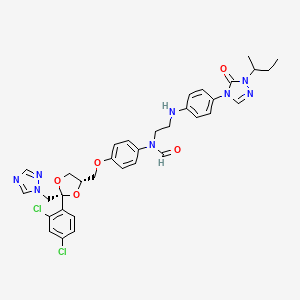

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity (CAS: 1199350-00-9; molecular formula: C₃₄H₃₆Cl₂N₈O₅; molecular weight: 707.61) is a critical process-related impurity in the synthesis of itraconazole, a triazole antifungal agent structurally analogous to ketoconazole . This impurity arises during the degradation or incomplete synthesis of itraconazole, characterized by the removal of an ethylene group ("desethylene"), cleavage of the piperazine ring ("seco-piperazine"), and formylation at one nitrogen atom ("Mono-N-formyl") . It is a white to beige crystalline solid with a decomposition point >70°C, sparingly soluble in methanol and chloroform, and stored at -20°C for stability .

特性

分子式 |

C34H36Cl2N8O5 |

|---|---|

分子量 |

707.6 g/mol |

IUPAC名 |

N-[2-[4-(1-butan-2-yl-5-oxo-1,2,4-triazol-4-yl)anilino]ethyl]-N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]formamide |

InChI |

InChI=1S/C34H36Cl2N8O5/c1-3-24(2)44-33(46)43(22-40-44)28-7-5-26(6-8-28)38-14-15-41(23-45)27-9-11-29(12-10-27)47-17-30-18-48-34(49-30,19-42-21-37-20-39-42)31-13-4-25(35)16-32(31)36/h4-13,16,20-24,30,38H,3,14-15,17-19H2,1-2H3/t24?,30-,34-/m0/s1 |

InChIキー |

ITKQFPSEGMIUIF-XUOSIXAYSA-N |

異性体SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |

正規SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

イトラコナゾール デスエチレン-セコ-ピペラジン モノ-N-ホルミル 不純物の合成は、通常、イトラコナゾール自体から始まる複数のステップを含みます。このプロセスには以下が含まれます。

デスエチル化: イトラコナゾールからのエチル基の除去。

セコ-ピペラジン形成: セコ-ピペラジン環を形成するための環化。

N-ホルミル化: 窒素原子へのホルミル基の導入。

各ステップには、デスエチル化のための強酸または強塩基、N-ホルミル化のためのギ酸またはホルミルクロリドなどのホルミル化剤など、特定の試薬と条件が必要です。

工業生産方法

この不純物の工業生産は、一般的に高純度と収率を確保するために制御された環境で行われます。このプロセスには以下が含まれます。

バッチ処理: 試薬を順次添加し、反応条件を注意深く監視します。

精製: 結晶化、クロマトグラフィー、再結晶化などの技術を使用して不純物を分離します。

品質管理: HPLCやNMR分光法などの分析方法を使用して、化合物の構造と純度を確認します。

化学反応の分析

科学研究の応用

イトラコナゾール デスエチレン-セコ-ピペラジン モノ-N-ホルミル 不純物は、科学研究でいくつかの用途があります。

化学: イトラコナゾールの安定性と分解を研究するための分析化学における標準物質として使用されます。

生物学: 生物系におけるイトラコナゾールの代謝経路を理解するのに役立ちます。

医学: より安定で効果的なイトラコナゾール製剤の開発に役立ちます。

業界: イトラコナゾール製品の純度を確保するための品質管理プロセスで使用されます。

科学的研究の応用

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of itraconazole.

Biology: Helps in understanding the metabolic pathways of itraconazole in biological systems.

Medicine: Assists in the development of more stable and effective itraconazole formulations.

Industry: Employed in quality control processes to ensure the purity of itraconazole products.

作用機序

イトラコナゾール デスエチレン-セコ-ピペラジン モノ-N-ホルミル 不純物の作用機序は、イトラコナゾールに密接に関連しています。それは主に、エルゴステロール合成に不可欠な酵素であるラノステロール 14α-デメチラーゼを阻害することによって、真菌細胞膜を標的とします。この破壊は、膜透過性の増加と最終的には真菌細胞死につながります。

類似化合物との比較

Itraconazole-Related Impurities

Itraconazole’s impurity profile includes structurally distinct analogs (Table 1):

The Desethylene-seco-piperazine Mono-N-formyl impurity is distinguished by its modified piperazine ring and formyl group, unlike the hydroxyl or ketone functionalities in Hydroxy/Keto Itraconazole .

Piperazine-Containing Impurities in Other Drugs

Piperazine derivatives are common in drug impurities due to their metabolic lability. Key examples include:

- Doxazosin Mesilate Impurity B (CAS: Not specified): A piperazine-carboxylate derivative with a benzodioxin moiety, structurally simpler than Itraconazole’s impurity due to the absence of triazole and chlorine substituents .

- Levofloxacin Piperazine Impurity (CAS: 117707-40-1): Features a piperazine linked to a fluorinated benzoxazine core, lacking the formyl modification seen in Itraconazole’s impurity .

- Posaconazole Desethylene Diformyl Impurity (CAS: 357189-95-8): A diformylated analog of posaconazole, contrasting with the monoformyl group in Itraconazole’s impurity .

Analytical and Pharmacological Behavior

Chromatographic Separation

The Desethylene-seco-piperazine Mono-N-formyl impurity is resolved via RP-HPLC methods optimized using Box-Behnken experimental design. Key parameters include:

- Retention Time : ~12.5 minutes (vs. 10.2 minutes for Itraconazole) .

- Linearity : R² ≥ 0.99 for impurity quantification .

- Precision : Relative standard deviation (RSD) of 4.1% for impurity analysis, meeting pharmacopeial criteria .

In contrast, Posaconazole’s diformyl impurity requires gradient elution due to higher hydrophobicity, while Levofloxacin’s piperazine impurity elutes earlier (~8 minutes) owing to its polar carboxylate group .

Metabolic and Toxicological Profiles

While Itraconazole itself inhibits CYP3A4, leading to drug-drug interactions (DDIs), its Desethylene-seco-piperazine Mono-N-formyl impurity lacks documented CYP inhibitory activity . Comparatively, Posaconazole impurities retain partial antifungal activity due to conserved triazole motifs, whereas Hydroxyzine EP Impurity A (a piperazine-chlorophenyl derivative) exhibits negligible pharmacological effects .

Data Tables

Table 1: Comparative Analysis of Itraconazole Impurities

| Parameter | Desethylene-seco-piperazine Mono-N-formyl | Didioxolonyl Impurity | Hydroxy Itraconazole | Keto Itraconazole |

|---|---|---|---|---|

| Molecular Weight | 707.61 | Not reported | 722.63 | 720.62 |

| Key Functional Groups | Formamide, seco-piperazine | Dioxolane | Hydroxyl | Ketone |

| Chromatographic RSD | 4.1% | Not reported | Not reported | Not reported |

| Regulatory Status | EP/USP-listed | Not specified | Not specified | Not specified |

Table 2: Cross-Drug Piperazine-Based Impurities

| Compound Name | Parent Drug | Molecular Formula | Unique Feature vs. Itraconazole Impurity |

|---|---|---|---|

| Desethylene-seco-piperazine Mono-N-formyl | Itraconazole | C₃₄H₃₆Cl₂N₈O₅ | Formamide, chlorine substituents |

| Posaconazole Desethylene Diformyl | Posaconazole | C₃₇H₄₅F₂N₈O₄ | Diformyl group, fluorine substituents |

| Levofloxacin Piperazine Impurity | Levofloxacin | C₁₇H₁₈FN₃O₄ | Carboxylate, fluorinated core |

| Hydroxyzine EP Impurity A | Hydroxyzine | C₁₇H₁₈ClN₂ | Chlorophenyl, no heterocycles |

Data sourced from .

生物活性

Itraconazole, a triazole antifungal agent, is widely recognized for its efficacy against various fungal infections. Its derivatives and impurities, such as Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity , have garnered attention in pharmacological research due to their potential biological activities. This article explores the biological activity of this specific impurity, focusing on its mechanisms of action, effectiveness against fungal pathogens, and implications for therapeutic applications.

- Molecular Formula : C34H36Cl2N8O5

- Molecular Weight : 707.61 g/mol

- CAS Number : 1199350-00-9

- SMILES : CCC(C)N1N=CN(C1=O)c2ccc(NCCN(C=O)c3ccc(OC[C@H]4COC@@(O4)c6ccc(Cl)cc6Cl)cc3)cc2

Antifungal Efficacy

Research indicates that itraconazole exhibits broad-spectrum antifungal activity. The biological activity of this compound can be inferred from studies on itraconazole itself, which shows effectiveness against pathogens such as:

- Candida albicans

- Aspergillus fumigatus

- Cryptococcus neoformans

In vitro studies have demonstrated that formulations containing itraconazole significantly reduce the minimum inhibitory concentration (MIC) against these pathogens. For instance, the MIC values reported for pure itraconazole against C. albicans were approximately 0.25 µg/mL, indicating potent antifungal activity .

Case Studies and Research Findings

-

Formulation Studies :

- A study evaluated itraconazole-loaded micelles to enhance solubility and bioavailability. The results showed an increase in antifungal activity up to six-fold compared to pure itraconazole formulations . This suggests that structural modifications or impurities like Desethylene-seco-piperazine Mono-N-formyl could similarly enhance efficacy.

- Comparative Analysis :

Data Table: Antifungal Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Itraconazole | 0.25 µg/mL | Effective against C. albicans |

| Itraconazole + Desethylene-seco-piperazine Mono-N-formyl Impurity | TBD | Potential enhanced efficacy |

| Itraconazole Micelles | Up to 6-fold improvement | Enhanced solubility |

Q & A

Basic Research Question

- Storage Temperature : -20°C to prevent decomposition.

- Solubility : Slightly soluble in chloroform and methanol; avoid aqueous solutions to prevent hydrolysis.

- Handling : Protect from light and humidity to maintain structural integrity .

What experimental strategies are employed to elucidate the formation pathways of this compound during synthesis?

Advanced Research Question

- Degradation Studies : Expose itraconazole to stress conditions (acid/base hydrolysis, oxidation, thermal stress) and monitor impurity formation via LC-MS.

- Synthetic Byproduct Analysis : Track intermediates during piperazine ring modification steps, particularly N-formylation and desethylation reactions.

- Isolation : Use preparative HPLC to isolate the impurity for structural confirmation via NMR and high-resolution mass spectrometry (HRMS) .

How do pharmacopeial guidelines address the quantification limits for this compound?

Basic Research Question

Per USP guidelines:

- Individual Impurity Limit : ≤0.5%.

- Total Impurities : ≤1.25%.

- Method Validation : Requires resolution (R ≥ 2.0) between itraconazole and impurities. Example chromatographic conditions include acetonitrile gradients and pH-controlled mobile phases .

What challenges arise in resolving co-eluting peaks of structurally related impurities, and how are they mitigated?

Advanced Research Question

- Challenge : Similar retention times due to shared piperazine/azole moieties.

- Solutions :

What spectroscopic techniques confirm the structural identity of this compound?

Basic Research Question

- 1H/13C NMR : Assign peaks for the desethylated piperazine ring and N-formyl group.

- MS : Molecular ion at m/z 707.61 (C₃₄H₃₆Cl₂N₈O₅) with fragmentation patterns matching the proposed structure.

- IR Spectroscopy : Confirm formyl C=O stretching (~1680 cm⁻¹) and piperazine N-H bending (~1550 cm⁻¹) .

How does the polarity of this compound compare to other itraconazole impurities?

Advanced Research Question

- Relative Polarity : Higher than itraconazole due to the N-formyl group and reduced alkylation.

- Retention Behavior : Shorter retention times in RP-HPLC compared to hydrophobic impurities (e.g., sulfonate derivatives).

- Impact on Method Development : Requires lower acetonitrile content (45–50%) for elution .

What validation parameters are critical for ensuring the accuracy of impurity quantification methods?

Advanced Research Question

- Precision : Relative standard deviation (RSD) ≤5% for intraday/interday assays.

- Accuracy : Recovery rates of 80–120% for spiked impurity concentrations.

- Linearity : R² ≥0.99 over 0.1–1.5% of the target analyte concentration.

- Detection Limit (LOD) : ≤0.03% .

How are stability-indicating methods designed to monitor this compound under accelerated degradation conditions?

Advanced Research Question

- Forced Degradation : Expose itraconazole to 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and 3% H₂O₂ (oxidation) at 60°C for 24 hours.

- Specificity : Confirm no interference from degradation products via peak purity analysis (PDA detection).

- Quantification : Track impurity levels using calibrated response factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。